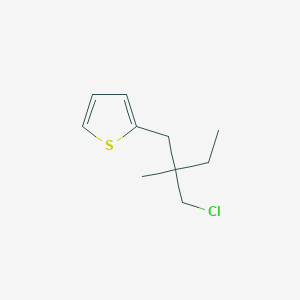

2-(2-(Chloromethyl)-2-methylbutyl)thiophene

Description

Properties

Molecular Formula |

C10H15ClS |

|---|---|

Molecular Weight |

202.74 g/mol |

IUPAC Name |

2-[2-(chloromethyl)-2-methylbutyl]thiophene |

InChI |

InChI=1S/C10H15ClS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |

InChI Key |

QCYWAVFDJYTKDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC=CS1)CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Thiophene Derivatives

The foundational step in preparing 2-(2-(chloromethyl)-2-methylbutyl)thiophene is the chloromethylation of thiophene or substituted thiophenes to introduce the chloromethyl group at the 2-position of the thiophene ring.

Reagents and Conditions : Chloromethylation is typically performed using a combination of formaldehyde (or paraformaldehyde), concentrated hydrochloric acid (aqueous or gaseous), and a keto compound as a reaction medium. The keto compounds used include methyl ethyl ketone, methyl isobutyl ketone, and other low melting point ketones (melting point below -15 °C and boiling point below +250 °C) which act as solvents and stabilizers during the reaction.

Procedure : Thiophene is mixed with the keto compound and saturated with hydrogen chloride gas. Then, a mixture of formaldehyde and hydrochloric acid is added gradually. The chloromethylation is carried out preferably between -15 °C and +20 °C, with the optimal temperature range being 0 °C to 10 °C to maximize yield and minimize side reactions.

Reaction Outcome : The main product is 2-chloromethylthiophene, with minor by-products including 3-chloromethylthiophene, 2,5-dichloromethylthiophene, bis-thienylmethane derivatives, and polymers. The crude product yield is typically around 81% under optimized conditions.

| Parameter | Value/Range |

|---|---|

| Temperature | -15 °C to +20 °C (optimal 0-10 °C) |

| Keto compound (solvent) | Methyl isobutyl ketone (preferred) |

| Molar ratio (thiophene:keto compound) | 1:1 to 1:3 (optimal 1:2.0-2.6) |

| Chloromethylating agents | Formaldehyde, HCl (gas or aqueous) |

| Yield of 2-chloromethylthiophene | ~81% (crude) |

Introduction of the 2-Methylbutyl Side Chain

Following chloromethylation, the 2-methylbutyl substituent can be introduced via nucleophilic substitution or alkylation reactions on the chloromethylthiophene intermediate.

Nucleophilic Substitution : The chloromethyl group on the thiophene ring can undergo substitution with nucleophiles such as alkyl lithium or Grignard reagents derived from 2-methylbutyl halides to form the target compound.

Alkylation : Alternatively, alkylation of thiophene derivatives with 2-(chloromethyl)-2-methylbutyl halides or related precursors under controlled conditions can yield the desired product.

Catalysis and Conditions : Organometallic reagents such as Grignard reagents or organolithium compounds are used for regioselective alkylation. The reactions are typically carried out under inert atmosphere (nitrogen or argon) and at low temperatures to control side reactions.

Alternative Synthetic Routes

Phase Transfer Catalysis : Use of phase transfer catalysts like tetra-butylammonium halides facilitates the cyanation of 2-chloromethylthiophene intermediates, which can be further transformed into amines or other derivatives, expanding the synthetic utility of the chloromethyl intermediate.

Direct Bromination and Carbonylation : For related thiophene derivatives, bromination followed by Grignard formation and carbonation with CO2 or palladium-catalyzed carbonylation has been reported to introduce functional groups at the 2-position, which could be adapted for the synthesis of substituted chloromethyl thiophenes.

Research Outcomes and Analytical Data

Yield and Purity

The chloromethylation process yields crude 2-chloromethylthiophene in approximately 81% yield with impurities including dichloromethyl derivatives and polymeric by-products.

Purification involves washing with potassium carbonate solution to neutralize acids and removal of unreacted thiophene and ketone solvents by distillation.

Characterization

Gas Chromatography : Used to determine the composition of the reaction mixture, confirming the predominance of 2-chloromethylthiophene (61% area) over impurities.

NMR and IR Spectroscopy : Characteristic signals for chloromethyl groups (CH2Cl) and thiophene ring protons confirm the structure. For example, in related compounds, 1H NMR shows singlets around 4.5 ppm for CH2Cl protons.

X-ray Crystallography : For structurally similar chloromethyl thiophene derivatives, crystallographic data confirm bond lengths and angles consistent with substitution at the 2-position of thiophene.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of new thiophene derivatives with different functional groups.

Oxidation Reactions: Formation of sulfoxides and sulfones.

Reduction Reactions: Formation of thiol derivatives.

Scientific Research Applications

2-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Insights :

- Electronic Effects : Aliphatic substituents (e.g., 2-methylbutyl) exert inductive electron-donating effects, reducing the electron-withdrawing impact of the chloromethyl group. This contrasts with aromatic substituents (e.g., phenyl in 3-(4-(chloromethyl)phenyl)thiophene), which enhance conjugation .

- Reactivity : The chloromethyl group in the target compound is less reactive than dibromoethenyl groups (e.g., in 2-(2,2-Dibromoethenyl)thiophene), which readily undergo oxidative addition in Pd-catalyzed systems .

Physicochemical Properties

Key Insights :

- The target compound’s branched alkyl chain likely reduces polarity, decreasing solubility in polar solvents compared to 2-(chloromethyl)thiophene .

- The piperidyl derivative’s basic nitrogen improves solubility in acidic conditions, a feature absent in the target compound .

Comparison with 2-(2,2-Dibromoethenyl)thiophene :

- The dibromoethenyl group in 2-(2,2-Dibromoethenyl)thiophene allows direct participation in Pd-catalyzed cross-coupling, whereas the target compound’s chloromethyl group requires pre-functionalization (e.g., conversion to -B(OH)2) for similar reactivity .

Biological Activity

2-(2-(Chloromethyl)-2-methylbutyl)thiophene is a thiophene derivative that has garnered interest due to its potential biological activities. Thiophenes are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15ClS

- Molecular Weight : 216.76 g/mol

- CAS Number : [not specified]

- IUPAC Name : 2-(2-(Chloromethyl)-2-methylbutyl)thiophene

Synthesis

The synthesis of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene typically involves chloromethylation of thiophene derivatives. A common method includes the reaction of thiophene with chloromethyl groups under acidic conditions, often utilizing formaldehyde and hydrochloric acid as reagents. This process can yield a variety of chlorinated thiophene derivatives, which can be further functionalized to enhance biological activity .

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. In vitro studies have shown that compounds similar to 2-(2-(Chloromethyl)-2-methylbutyl)thiophene demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiophenes have also been studied for their anticancer properties. Some derivatives have shown the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. For instance, studies have indicated that certain thiophene compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of chloromethylated thiophenes against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a chloromethyl group exhibited enhanced activity compared to unmodified thiophenes, suggesting that the presence of halogen substituents can significantly influence biological efficacy . -

Case Study on Anticancer Activity :

In a comparative study, various thiophene derivatives were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that 2-(2-(Chloromethyl)-2-methylbutyl)thiophene had a notable IC50 value against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes : The lipophilic nature of thiophenes allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Q & A

Q. What are the primary synthetic routes for 2-(2-(Chloromethyl)-2-methylbutyl)thiophene, and what are their methodological advantages?

The compound can be synthesized via chloromethylation under acidic conditions (HCl) using formaldehyde, which activates the thiophene ring for electrophilic substitution. This method yields ~40–41% for structurally similar 2-(chloromethyl)thiophene derivatives . Alternatively, Pd-catalyzed cross-coupling (e.g., with 2-iodothiophenol derivatives) offers regioselectivity and moderate yields for benzo[b]thiophene analogs, though steric hindrance from the 2-methylbutyl group may require optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- 1H/13C NMR : Assign peaks based on substituent-induced deshielding. For example, the chloromethyl group (CH2Cl) typically appears at δ 4.2–4.5 ppm (1H) and δ 40–45 ppm (13C). Thiophene protons resonate at δ 6.5–7.5 ppm .

- IR Spectroscopy : Look for C-Cl stretching (~600–800 cm⁻¹) and C-S vibrations (~680–710 cm⁻¹) to confirm functional groups .

- HRMS : Validate molecular weight and isotopic patterns (e.g., Cl isotopes at m/z 35/37) .

Q. What are the common reaction pathways for modifying the chloromethyl group in this compound?

- Nucleophilic substitution : Replace Cl with amines, alkoxides, or thiols under basic conditions.

- Oxidation : Convert the chloromethyl group to a carbonyl (e.g., using KMnO4) for downstream functionalization .

- Cross-coupling : Utilize Suzuki-Miyaura or Heck reactions to introduce aryl/alkenyl groups, though steric bulk may necessitate bulky ligands (e.g., SPhos) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The 2-methylbutyl substituent introduces steric hindrance, slowing SN2 reactions. Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) mitigate this by enhancing nucleophilicity. Electronic effects from the thiophene ring (electron-rich) further stabilize transition states in SN1 mechanisms. Computational studies (DFT) can model charge distribution to predict reactivity hotspots .

Q. What catalytic systems optimize yields in Pd-mediated coupling reactions for analogous thiophene derivatives?

Pd(PPh3)4 or Pd(OAc)2 with bulky ligands (e.g., XPhos) improves turnover in sterically congested systems. For example, coupling 2-iodothiophenol with arylboronic acids achieves ~65–75% yield when using K2CO3 as a base in toluene/water (3:1) at 80°C . Screening additives (e.g., TBAB) enhances solubility of inorganic byproducts.

Q. How can contradictory data in literature regarding reaction yields be systematically addressed?

- Control experiments : Replicate conditions while varying one parameter (e.g., catalyst loading, solvent).

- In-situ monitoring : Use techniques like HPLC or GC-MS to track intermediate formation and side reactions.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Key Considerations for Experimental Design

- Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (MeOH/H2O) for chloromethylated products .

- Scale-up : Batch reactors with reflux condensers are optimal for chloromethylation; flow systems may reduce decomposition in Pd-catalyzed routes .

- Safety : Handle chloromethyl intermediates in fume hoods due to potential lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.